Lsd1/hdac6-IN-1

Multiple Myeloma Xenograft Tumor Growth Inhibition

LSD1/HDAC6-IN-1 (CAS 2738306-38-0) is a potent, orally active dual inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) and histone deacetylase 6 (HDAC6). It was developed as a first-in-class selective dual inhibitor for the treatment of multiple myeloma (MM), demonstrating high selectivity for HDAC6 over HDAC1 and potent anti-proliferative activity in MM cell lines.

Molecular Formula C50H66N6O4
Molecular Weight 815.1 g/mol
Cat. No. B12431204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLsd1/hdac6-IN-1
Molecular FormulaC50H66N6O4
Molecular Weight815.1 g/mol
Structural Identifiers
SMILESC1CN(CCC1CNC2CC2C3=CC=CC=C3)CCCC4=CC=C(C=C4)C(=O)NO.C1CN(CCC1CNC2CC2C3=CC=CC=C3)CCCC4=CC=C(C=C4)C(=O)NO
InChIInChI=1S/2C25H33N3O2/c2*29-25(27-30)22-10-8-19(9-11-22)5-4-14-28-15-12-20(13-16-28)18-26-24-17-23(24)21-6-2-1-3-7-21/h2*1-3,6-11,20,23-24,26,30H,4-5,12-18H2,(H,27,29)/t2*23-,24+/m10/s1
InChIKeyLRLKEHSULHZRIQ-IHCSCSDWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LSD1/HDAC6-IN-1: A Dual LSD1/HDAC6 Inhibitor for Multiple Myeloma Research Procurement


LSD1/HDAC6-IN-1 (CAS 2738306-38-0) is a potent, orally active dual inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) and histone deacetylase 6 (HDAC6) [1]. It was developed as a first-in-class selective dual inhibitor for the treatment of multiple myeloma (MM), demonstrating high selectivity for HDAC6 over HDAC1 and potent anti-proliferative activity in MM cell lines [1].

Why LSD1/HDAC6-IN-1 Cannot Be Replaced by Generic LSD1 or HDAC6 Single Inhibitors


LSD1/HDAC6-IN-1 provides a unique dual inhibition profile that cannot be replicated by combining or substituting individual LSD1 or HDAC6 inhibitors. In head-to-head preclinical models, LSD1/HDAC6-IN-1 (compound 1) demonstrated superior efficacy compared to single-agent LSD1 and HDAC6 inhibitors in the MM.1S xenograft model, highlighting that its therapeutic advantage arises from the synergistic, simultaneous engagement of both epigenetic targets [1]. This mechanistic synergy is essential for achieving potent anti-tumor activity, making the dual inhibitor a distinct procurement choice over generic alternatives [1].

LSD1/HDAC6-IN-1 Quantitative Differentiation Data for Procurement Decision-Making


Superior Tumor Growth Inhibition vs. Single-Agent Inhibitors in MM.1S Xenograft Model

LSD1/HDAC6-IN-1 (compound 1) demonstrated superior tumor growth inhibition in the MM.1S xenograft model compared to single-agent LSD1 inhibitor and HDAC6 inhibitor when administered orally [1].

Multiple Myeloma Xenograft Tumor Growth Inhibition

High Biochemical Potency and HDAC6 Selectivity Profile

In biochemical assays, LSD1/HDAC6-IN-1 (compound 1) exhibited IC50 values of 5 nM for LSD1 and 48 nM for HDAC6, with >70-fold selectivity for HDAC6 over HDAC1 [1].

Biochemical Assay Selectivity LSD1 HDAC6

Potent Anti-Proliferative Activity in MM Cell Lines

LSD1/HDAC6-IN-1 (compound 1) displayed an EC50 of 2 nM in the MM.1S multiple myeloma cell line proliferation assay at 144 hours [1].

Multiple Myeloma Anti-proliferative EC50

Oral Bioavailability Supporting In Vivo Studies

The oral bioavailability (%F) of LSD1/HDAC6-IN-1 (compound 1) in mice was reported as 44% [1].

Pharmacokinetics Oral Bioavailability Mouse Model

High-Impact Application Scenarios for Procuring LSD1/HDAC6-IN-1


Preclinical Multiple Myeloma Research Requiring Dual Epigenetic Target Engagement

LSD1/HDAC6-IN-1 is ideally suited for in vivo multiple myeloma xenograft models where oral administration and simultaneous inhibition of LSD1 and HDAC6 are required to achieve superior tumor growth inhibition compared to single-agent inhibitors [1].

Evaluating the Therapeutic Window of HDAC6-Selective Dual Inhibitors

The high selectivity for HDAC6 over HDAC1 (>70-fold) makes LSD1/HDAC6-IN-1 an excellent tool for comparing the safety and efficacy profile of HDAC6-selective dual inhibition versus pan-HDAC approaches in hematological malignancies [1].

In Vitro Mechanistic Studies on LSD1/HDAC6 Synergy in Plasma Cell Dyscrasias

With an EC50 of 2 nM in MM.1S cells, researchers can employ low nanomolar concentrations to dissect the synergistic epigenetic mechanisms driving apoptosis and cell cycle arrest in multiple myeloma without confounding off-target effects [1].

Quote Request

Request a Quote for Lsd1/hdac6-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.